![molecular formula C11H19NO3 B1375362 3-Boc-3-アザビシクロ[3.1.0]ヘキサン-1-メタノール CAS No. 161152-76-7](/img/structure/B1375362.png)

3-Boc-3-アザビシクロ[3.1.0]ヘキサン-1-メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

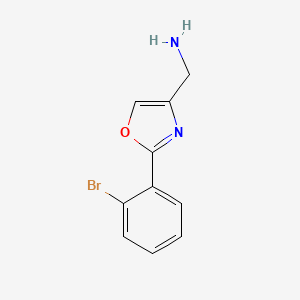

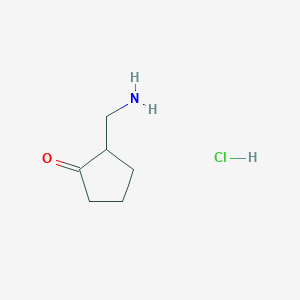

“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the IUPAC name tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular weight of 213.28 . The compound is stored in a refrigerator and has a physical form of oil .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported over the last 5 years . One synthetic approach to the assembly of 3-azabicyclo[3.1.0]hexane derivatives is based on annulation of a cyclopropane cycle to 3-pyrrolines, more often maleimides . A method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .Molecular Structure Analysis

The InChI code for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” has a molecular weight of 213.28 . It is stored in a refrigerator and has a physical form of oil .科学的研究の応用

医薬品用途

3-アザビシクロ[3.1.0]ヘキサン骨格は、天然化合物に見られる貴重な構造フラグメントであり、医薬品に使用されています . 例えば、この化合物の誘導体は、ボセプレビルやPF-07321332などの抗ウイルス薬の開発に利用されています .

誘導体の合成

この化合物は、幅広い3-アザビシクロ[3.1.0]ヘキサン誘導体の前駆体として役立ち、高収率およびジアステレオ選択性で合成できます . これらの誘導体は、医薬品を含むさまざまな分野で潜在的な用途があります。

生物活性

1-アザビシクロ[3.1.0]ヘキサン環は、問題の化合物に密接に関連しており、DNAアルキル化による細菌、真菌、腫瘍に対する生物活性を示す天然物の重要な部分です .

μオピオイド受容体拮抗薬

μオピオイド受容体拮抗薬CP-866,087への実用的な経路には、3-アザビシクロ[3.1.0]ヘキサン誘導体の使用が含まれ、神経科学研究における役割を強調しています .

骨格の構築方法

3-アザビシクロ[3.1.0]ヘキサン骨格を構築するためのさまざまな方法が開発されており、化学合成におけるさらなる用途に不可欠です .

シクロプロパン化反応

この化合物は、マレイミドのシクロプロパン化反応に関与しており、さらなる化学変換に使用できるさまざまな誘導体にアクセスできます .

Safety and Hazards

The safety information for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

作用機序

Target of Action

Compounds containing a 3-azabicyclo[310]hexane moiety are known to act on various biological targets . They have been actively used in drug design, indicating their potential for interacting with a wide range of biological targets .

Biochemical Pathways

Given that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets , it can be inferred that this compound may influence a variety of biochemical pathways.

生化学分析

Biochemical Properties

3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for certain enzymes, leading to the formation of new chemical bonds . The interactions between 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol and biomolecules are primarily based on its ability to form stable intermediates, which are crucial for the progression of biochemical reactions .

Cellular Effects

The effects of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol can impact cell signaling by interacting with key signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to alterations in cellular function.

特性

IUPAC Name |

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDGFQQIGGAPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161152-76-7 |

Source

|

| Record name | 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)

![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)

![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)